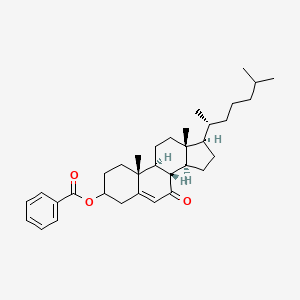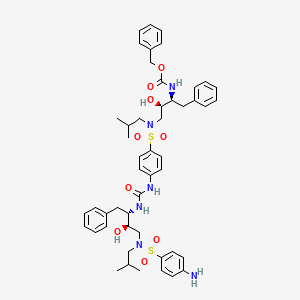
Pamidronic Acid-D2 (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pamidronic Acid-D2 (Major) is a deuterated form of pamidronic acid, a bisphosphonate compound widely used in medical and scientific research. It is primarily known for its role in inhibiting bone resorption and is used in the treatment of various bone-related diseases such as osteoporosis, Paget’s disease, and hypercalcemia of malignancy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pamidronic Acid-D2 (Major) can be synthesized from β-alanine and phosphorus reagents such as phosphorus trichloride and phosphorous acid. The reaction is typically carried out at elevated temperatures (around 75°C) in different solvents. For instance, in sulfolane, the use of 2 equivalents of phosphorus trichloride and phosphorous acid leads to pamidronic acid in a yield of 63%. In methane-sulfonic acid, 3.2 equivalents of phosphorus trichloride without any phosphorous acid are necessary to yield pamidronate dihydrate after hydrolysis and pH adjustment .
Industrial Production Methods
Industrial production of pamidronic acid involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Pamidronic Acid-D2 (Major) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Pamidronic Acid-D2 (Major) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of bisphosphonates and their interactions with various reagents.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Utilized in the development of treatments for bone-related diseases and as a diagnostic tool in bone imaging techniques.
Industry: Employed in the synthesis of other bisphosphonate derivatives and as a standard in analytical chemistry
Wirkmechanismus
Pamidronic Acid-D2 (Major) exerts its effects by binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound is taken into the bone where it binds to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act .
Vergleich Mit ähnlichen Verbindungen
Pamidronic Acid-D2 (Major) is similar to other bisphosphonates such as:
- Neridronic Acid
- Alendronic Acid
- Ibandronic Acid
- Zoledronic Acid
- Minodronic Acid
- Risedronic Acid
Uniqueness
Pamidronic Acid-D2 (Major) is unique due to its deuterated form, which can provide enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterparts. This makes it particularly valuable in research settings where precise control over metabolic pathways is required .
Eigenschaften
Molekularformel |
C3H11NO7P2 |
|---|---|
Molekulargewicht |
239.09 g/mol |
IUPAC-Name |
(3-amino-2,2,3,3-tetradeuterio-1-hydroxy-1-phosphonopropyl)phosphonic acid |
InChI |
InChI=1S/C3H11NO7P2/c4-2-1-3(5,12(6,7)8)13(9,10)11/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11)/i1D2,2D2 |
InChI-Schlüssel |
WRUUGTRCQOWXEG-LNLMKGTHSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])N)C(O)(P(=O)(O)O)P(=O)(O)O |
Kanonische SMILES |
C(CN)C(O)(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


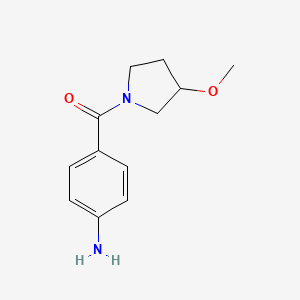
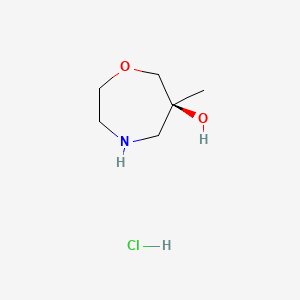
![7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione](/img/structure/B13840719.png)

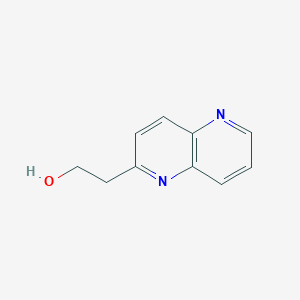

![[[(2R)-1-[6-[[[5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13840741.png)
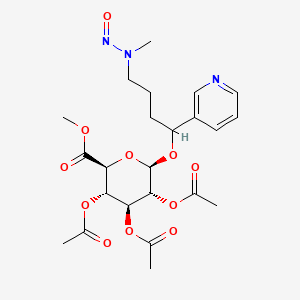
![N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide](/img/structure/B13840763.png)

![(1S,2S,3S,5S)-5-(2-Amino-6-methoxy-9H-purin-9-yl)-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol-13C2,15N](/img/structure/B13840782.png)
